(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-nitrophenyl)methanone
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Overview
Description
4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P₂S₅) in refluxing xylene . This reaction results in the formation of the desired dithioloquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a protein kinase inhibitor, making it a candidate for anticancer drug development.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 4,4,8-TRIMETHYL-5-(4-NITROBENZOYL)-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
- 4,4-DIMETHYL-4,5-DIHYDRO-1,2-DITHIOLO-[3,4-C]QUINOLINE-1-THIONES
Uniqueness
4,4-DIMETHYL-5-(3-NITROBENZOYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is unique due to its specific substitution pattern and the presence of a nitrobenzoyl group. This structural feature contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H14N2O3S3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C19H14N2O3S3/c1-19(2)16-15(18(25)27-26-16)13-8-3-4-9-14(13)20(19)17(22)11-6-5-7-12(10-11)21(23)24/h3-10H,1-2H3 |
InChI Key |
ZNYOMCDVJIXXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=S)SS2)C |
Origin of Product |
United States |
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